molecular formula C9H16Cl2O B13418045 2,6-Dichloro-2,6-dimethylheptan-4-one

2,6-Dichloro-2,6-dimethylheptan-4-one

Cat. No.: B13418045
M. Wt: 211.13 g/mol
InChI Key: YDVCNEHPKADNPC-UHFFFAOYSA-N
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Description

2,6-Dichloro-2,6-dimethylheptan-4-one is a chlorinated ketone derivative characterized by two chlorine atoms and two methyl groups at the 2- and 6-positions of a heptan-4-one backbone. Chlorination at the 2- and 6-positions likely enhances its electrophilicity and reactivity compared to non-chlorinated analogs, making it a candidate for specialized organic synthesis or crosslinking applications .

Properties

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

2,6-dichloro-2,6-dimethylheptan-4-one

InChI

InChI=1S/C9H16Cl2O/c1-8(2,10)5-7(12)6-9(3,4)11/h5-6H2,1-4H3

InChI Key

YDVCNEHPKADNPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)CC(C)(C)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dichloro-2,6-dimethylheptan-4-one can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethylheptan-4-one under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at a specific temperature to ensure selective chlorination at the desired positions .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,6-Dichloro-2,6-dimethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-2,6-dimethylheptan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,6-Dichloro-2,6-dimethylheptan-4-one and related compounds based on substituent groups, physical properties, and applications:

Compound Substituents Molecular Formula CAS Key Properties Applications/Risks
This compound Cl, CH₃ at 2,6; ketone at C4 C₉H₁₄Cl₂O (inferred) Not available Hypothetical: Higher polarity and reactivity due to Cl substituents; potential toxicity. Likely used in organic synthesis or polymer crosslinking (inferred from analogs ).
2,6-Dimethylheptan-4-one CH₃ at 2,6; ketone at C4 C₉H₁₈O 108-83-8 Flammable (H226), STOT SE 3 (H335); mild toxicity. Boiling point: ~168–170°C. Industrial solvent, flavoring agent .
2,6-Dihydroxy-2,6-dimethylheptan-4-one OH, CH₃ at 2,6; ketone at C4 C₉H₁₈O₃ 3682-91-5 Discontinued due to stability/toxicity concerns; polar hydroxyl groups. Limited commercial use; potential research applications .
2,6-Bis(aziridin-1-yl)-2,6-dimethylheptan-4-one Aziridine, CH₃ at 2,6; ketone C₁₃H₂₄N₂O 21805-71-0 Highly reactive aziridine groups; likely mutagenic or carcinogenic. Crosslinking agent in polymers; restricted use due to toxicity .

Key Observations:

Substituent Effects: Chlorine vs. Methyl/Hydroxyl: Chlorination increases molecular polarity and reactivity compared to methyl or hydroxyl groups. For example, 2,6-dimethylheptan-4-one (non-polar methyl groups) is a stable solvent, whereas chlorinated analogs may exhibit higher electrophilicity for nucleophilic substitutions . Aziridine Groups: The aziridine-containing analog (CAS 21805-71-0) demonstrates extreme reactivity due to strained three-membered rings, enabling crosslinking but posing significant toxicity risks .

Toxicity and Stability :

  • Chlorinated and aziridine derivatives are associated with higher toxicity. For instance, 2,6-dimethylheptan-4-one is classified as STOT SE 3 (H335), while aziridine derivatives are linked to mutagenicity .
  • The dihydroxy analog (CAS 3682-91-5) was discontinued, suggesting instability or safety issues in handling .

Applications: Non-chlorinated analogs like 2,6-dimethylheptan-4-one are used as solvents or flavoring agents due to their mild toxicity and volatility . Chlorinated or aziridine-modified variants are niche chemicals, likely employed in synthetic chemistry or polymer industries .

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